molecular formula C19H25N3O3 B2512836 2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1098619-65-8

2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No. B2512836
CAS RN: 1098619-65-8
M. Wt: 343.427
InChI Key: KFHOSMHGVIXCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Dimethylamino)propyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Dapivirine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The purpose of

Scientific Research Applications

Fluorescent Probes for β-Amyloids

A study by Fa et al. (2015) on the synthesis and optical properties of a closely related compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, demonstrates its application as a fluorescent probe for β-amyloids, highlighting its potential for the molecular diagnosis of Alzheimer’s disease. The probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, indicating its utility in research on neurodegenerative diseases (Fa et al., 2015).

Fluorescence Derivatisation of Amino Acids

Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, as a fluorescent derivatising reagent for amino acids. This derivatization led to amino acid derivatives that are strongly fluorescent, offering a new avenue for the detection and analysis of amino acids in various biological samples (Frade et al., 2007).

Photophysical Study of Fluorescent Probes

A photophysical study by Moreno Cerezo et al. (2001) on the behavior of probes such as acrylodan and prodan in aqueous mixtures of various alcohols provides insights into the solvatochromic properties of compounds with similar structures. Understanding these properties is crucial for their application in studying biological systems, as it helps in rationalizing the interpretation of max emission of these probes in terms of solvent effects (Moreno Cerezo et al., 2001).

Synthesis and Characterization of Haptens for PAHs

Li et al. (2011) synthesized and characterized new haptens, including 4-(naphthalen-2-yl)-4-oxobutanoic acid, for polycyclic aromatic hydrocarbons (PAHs). These haptens, by mimicking the size, shape, and electronic properties of PAHs, could be used to induce specific antibodies for PAH detection, showcasing the versatility of naphthalene-derived compounds in environmental monitoring and safety (Li et al., 2011).

Genetically Encoded Fluorescent Amino Acid

A novel approach by Summerer et al. (2006) in genetically encoding a fluorescent amino acid, dansylalanine, into proteins using an amber nonsense codon and an orthogonal tRNA/synthetase pair demonstrates the potential of incorporating fluorophores into proteins at defined sites. This method facilitates the study of protein structure, dynamics, and interactions in vitro and in vivo, providing a valuable tool for biochemical and cellular research (Summerer et al., 2006).

properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-22(2)11-5-10-20-17(19(24)25)13-18(23)21-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12,17,20H,5,10-11,13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHOSMHGVIXCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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